molecular formula C10H16N4 B1428884 1-(4-Methylpyrimidin-2-yl)-1,4-diazepane CAS No. 1341665-93-7

1-(4-Methylpyrimidin-2-yl)-1,4-diazepane

Cat. No. B1428884
CAS RN: 1341665-93-7
M. Wt: 192.26 g/mol
InChI Key: UNNXYDLZQTVLCK-UHFFFAOYSA-N
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Description

1-(4-Methylpyrimidin-2-yl)-1,4-diazepane, also known as MDPD, is a heterocyclic compound that has been gaining attention in the scientific community due to its potential applications in various fields of research. MDPD is a six-membered ring compound that contains a pyrimidine ring fused with a diazepane ring. This compound has been synthesized using various methods and has shown promising results in various scientific studies.

Scientific Research Applications

Synthesis and Potential Applications

  • Straightforward Synthesis : A method for synthesizing pyrimido[4,5-e][1,4]diazepines, which may include compounds similar to 1-(4-Methylpyrimidin-2-yl)-1,4-diazepane, involves a two-step acylation/cyclization sequence from 6-amino-5-(amino)methylpyrimidines. This process allows for the production of N(9)-substituted derivatives, highlighting a potential pathway for generating compounds with varied biological activities (Torre, Nogueras, & Cobo, 2016).

  • Antitumor Activity : Novel 8,9-dihydro-7H-pyrimido[4,5-b][1,4]diazepines, which could include structural analogs of 1-(4-Methylpyrimidin-2-yl)-1,4-diazepane, were synthesized and exhibited significant antitumor activity against various cancer cell lines. These findings suggest that such compounds could be explored further for their therapeutic potential in oncology (Insuasty et al., 2008).

  • Catalytic Applications : Research on metal complexes involving diazepane cores, including those structurally related to 1-(4-Methylpyrimidin-2-yl)-1,4-diazepane, has provided insights into their use as catalysts in various chemical reactions. Such complexes have been utilized in olefin epoxidation, highlighting their role in enhancing the efficiency and selectivity of these industrially relevant processes (Sankaralingam, Vadivelu, & Palaniandavar, 2017).

  • CO2 Fixation : Nickel(II) complexes featuring diazepane-based ligands have been investigated for their ability to catalyze the conversion of atmospheric CO2 into organic carbonates. This research indicates a promising approach for utilizing CO2 as a feedstock in the synthesis of value-added chemicals, contributing to efforts in carbon capture and utilization (Muthuramalingam, Velusamy, & Mayilmurugan, 2021).

properties

IUPAC Name

1-(4-methylpyrimidin-2-yl)-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4/c1-9-3-5-12-10(13-9)14-7-2-4-11-6-8-14/h3,5,11H,2,4,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNNXYDLZQTVLCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CCCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylpyrimidin-2-yl)-1,4-diazepane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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